4-メチルペンタ-3-エン-1-オール

説明

4-Methyl-3-penten-1-ol, also known as 4-Methyl-3-pentanol or 4-Methyl-3-pentenol, is an organic compound with the molecular formula C5H12O. It is a colorless liquid with a slightly sweet odor. It is a natural product of fermentation and is widely used in the fragrance and flavor industry. 4-Methyl-3-penten-1-ol is also a component of many natural essential oils, including lavender, basil, and jasmine.

科学的研究の応用

化学的性質と構造

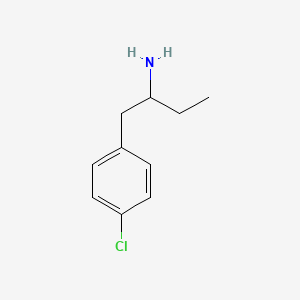

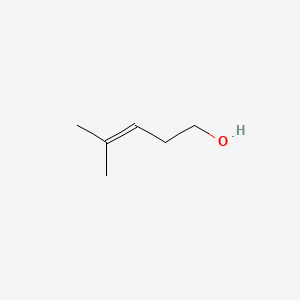

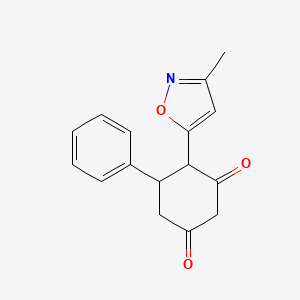

“4-メチル-3-ペンテン-1-オール”は、化学式C6H12O {svg_1}の化学化合物です。 分子量は100.1589 {svg_2}です。 この化合物の構造は、JavaまたはJavascriptを使用して表示できます {svg_3}.

4-メチルペンタ-3-エン-1-オール誘導体の調製

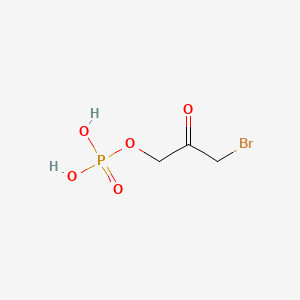

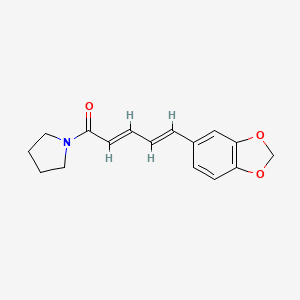

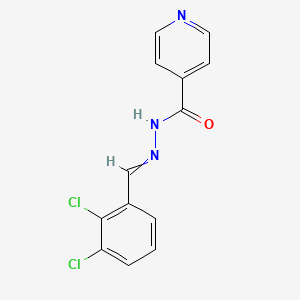

特許には、4-メチルペンタ-3-エン-1-オール誘導体を高選択率で調製する方法が記載されています {svg_4}。 このプロセスは、[Ru (ジエニル) 2 H] Xの式の錯体の存在下で、室温で式(II)の化合物を異性化することを含みます {svg_5}.

有機合成における用途

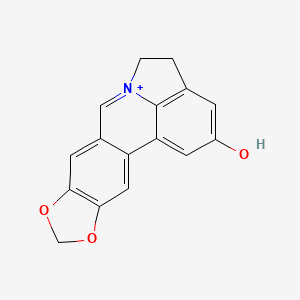

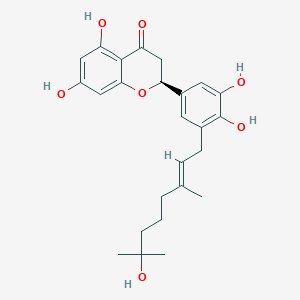

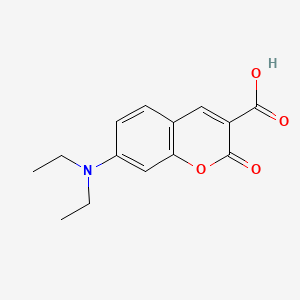

4-メチル-3-ペンテン-1-オールは、多くの化合物の有機合成における試薬として使用されます {svg_6}。 例えば、タンジェリントマトの果実に見られるリコペンのテトラ-Z-異性体であるプロリコペンの合成に使用されます {svg_7}.

香料産業における用途

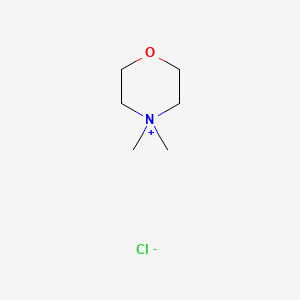

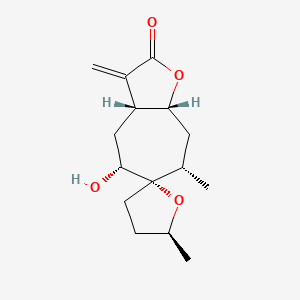

多くの4-メチルペンタ-3-エン-1-オール誘導体は、香料産業にとって特に興味深いものです {svg_8}。 例えば、4,8-ジメチルノナ-3,7-ジエン-1-オールおよび4,8,12-トリメチルトリデカ-3,7,11-トリエン-1-オールは、Cetalox®などの工業的に関連する化合物の調製のための重要な中間体です {svg_9}.

テトラヒドロフロ[3,2-c]ベンゾチオピランの合成

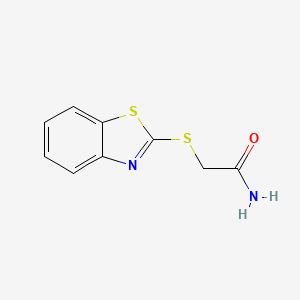

4-メチル-3-ペンテン-1-オールは、トランス:シス比が78:22のテトラヒドロフロ[3,2-c]ベンゾチオピランの合成に使用されてきました {svg_10}.

Safety and Hazards

4-Methyl-3-penten-1-ol is classified as an Acute Tox. 4 Oral according to the Hazard Classifications . It has a flash point of 63 °C (closed cup) . The safety information suggests that it should be kept away from heat/sparks/open flames/hot surfaces . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Relevant Papers There are several papers related to 4-Methyl-3-penten-1-ol. For instance, it was used in the synthesis of tetrahydrofuro [3,2-c] benzothiopyran . More detailed analysis of these papers would require access to the full text of each document.

特性

IUPAC Name |

4-methylpent-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h4,7H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKLUOCEIANSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227175 | |

| Record name | 3-Penten-1-ol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

763-89-3 | |

| Record name | 4-Methyl-3-penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-1-ol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-1-ol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-penten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you provide examples of natural sources where 4-Methyl-3-penten-1-ol is found?

A1: 4-Methyl-3-penten-1-ol has been identified as a constituent of the essential oil extracted from the leaves of Calotropis gigantea (L). [] This plant is known for its medicinal properties, and the essential oil exhibits antimicrobial activity against various pathogens.

Q2: How does the structure of 4-Methyl-3-penten-1-ol influence its reactivity with peracids?

A2: Research indicates that the position of the double bond relative to the alcohol functional group plays a crucial role in the reactivity of unsaturated alcohols with peracids. [] While 4-Methyl-3-penten-1-ol, a γ,δ-unsaturated alcohol, undergoes oxidative cyclization to form a mixture of five- and six-membered cyclic hydroxyethers, β,γ-unsaturated alcohols generally do not cyclize under these conditions. This difference in reactivity highlights the importance of the double bond's position in determining the reaction outcome.

Q3: Has the reaction of 4-Methyl-3-penten-1-ol with any other oxidizing agents besides peracids been investigated?

A3: Yes, 4-Methyl-3-penten-1-ol is formed as one of the products when isopropylcyclopropane is oxidized by chromyl chloride (CrO2Cl2). [] This reaction, which also yields other ring-opened and cyclopropyl products, is proposed to proceed via a hydrogen atom abstraction mechanism. The formation of 4-methyl-3-penten-1-ol specifically points to the involvement of the 4-methyl-3-pentenyl radical intermediate in the reaction mechanism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B1201169.png)

![Azuleno[6,5-b]furan-5-carboxylic acid, 3,8-dimethyl-, methyl ester](/img/structure/B1201173.png)

![N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide](/img/structure/B1201178.png)